Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-
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Overview
Description
Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- is a complex organometallic compound. This compound is notable for its chiral properties and is often used in asymmetric catalysis. The presence of titanium in the compound allows it to participate in various catalytic processes, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- typically involves the reaction of titanium tetrachloride with chiral ligands such as ®-(+)-1,1’-binaphthyl-2,2’-diamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar conditions but with optimized parameters for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include titanium tetrachloride, hydrogen peroxide, lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium hydrides.
Scientific Research Applications
Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis, particularly in the formation of chiral molecules.
Biology: Investigated for its potential in biological systems, including enzyme mimetics and drug development.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism by which Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- exerts its effects involves coordination to substrates through its titanium center. The chiral ligands provide a specific environment that facilitates enantioselective reactions. The molecular targets and pathways involved include interactions with various organic molecules, leading to the formation of chiral products .
Comparison with Similar Compounds
Similar Compounds
®-(+)-1,1’-Binaphthyl-2,2’-diamine: A chiral ligand used in similar catalytic processes.
(S)-(-)-1,1’-Binaphthyl-2,2’-diamine: An enantiomer of the above compound with similar applications.
Titanium tetrachloride: A precursor used in the synthesis of various titanium complexes.
Uniqueness
Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- is unique due to its specific chiral environment provided by the binaphthalene and biphenyl ligands. This unique structure allows for highly enantioselective reactions, making it valuable in the synthesis of chiral molecules.
Properties
Molecular Formula |
C46H38O2Ti |
---|---|
Molecular Weight |
670.7 g/mol |
InChI |
InChI=1S/C26H24.C20H14O2.Ti/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
InChI Key |
LBANDAYQFQAGFI-UHFFFAOYSA-N |
Canonical SMILES |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Ti] |
Origin of Product |
United States |
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